

3-Acetyl-2,6-dimethoxypyridine CAS number 870703-62-1

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Compound of Interest

Compound Name: 3-Acetyl-2,6-dimethoxypyridine

Cat. No.: B1316103

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An In-depth Technical Guide to **3-Acetyl-2,6-dimethoxypyridine** (CAS Number: 870703-62-1)

Introduction

3-Acetyl-2,6-dimethoxypyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, namely the electron-rich dimethoxypyridine core and the reactive acetyl group, make it an attractive starting material for the synthesis of a wide array of more complex molecules. The pyridine scaffold is a common motif in numerous pharmaceuticals, and its functionalization is a cornerstone of modern drug design.^{[1][2]} This guide provides an in-depth technical overview of **3-acetyl-2,6-dimethoxypyridine**, including its chemical properties, a detailed synthesis protocol with mechanistic insights, comprehensive characterization data, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3-Acetyl-2,6-dimethoxypyridine, with the CAS number 870703-62-1, is also known by its IUPAC name, 1-(2,6-dimethoxy-3-pyridinyl)ethanone.^[3] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	870703-62-1	PubChem[3]
Molecular Formula	C ₉ H ₁₁ NO ₃	PubChem[3]
Molecular Weight	181.19 g/mol	PubChem[3]
IUPAC Name	1-(2,6-dimethoxy-3-pyridinyl)ethanone	PubChem[3]
Appearance	Solid (predicted)	
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.	Inferred from structure

Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Acetyl-2,6-dimethoxypyridine** is classified with the following hazard statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation[3]

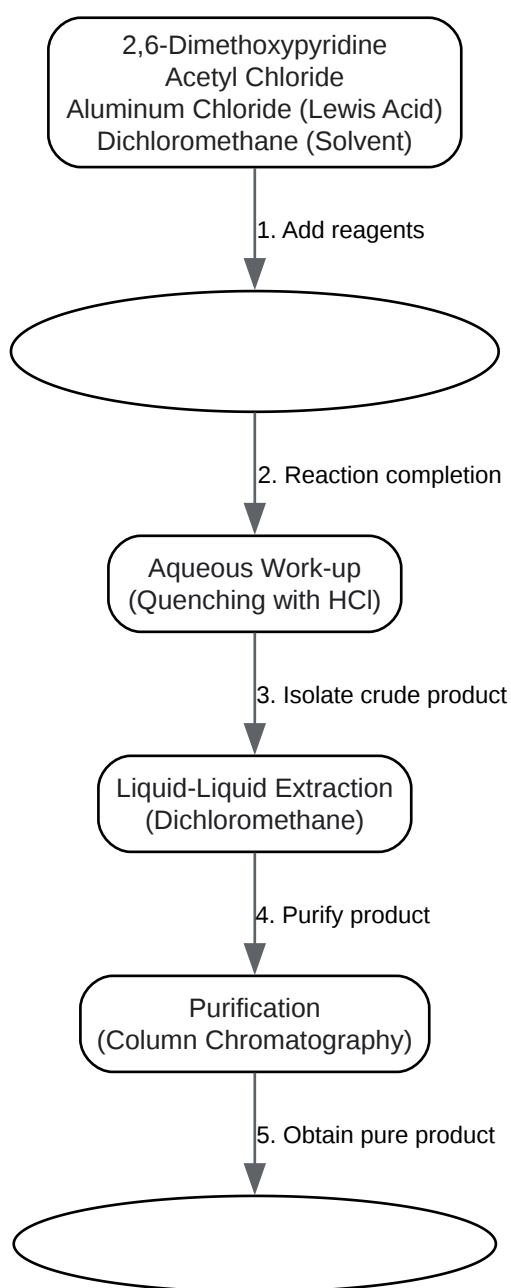
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 3-Acetyl-2,6-dimethoxypyridine

While a specific, peer-reviewed synthesis for **3-acetyl-2,6-dimethoxypyridine** is not readily available in the literature, a highly plausible and efficient route is the Friedel-Crafts acylation of

2,6-dimethoxypyridine. This method is well-established for the acylation of electron-rich aromatic and heteroaromatic compounds.[1] The following protocol is a representative procedure based on established principles of Friedel-Crafts acylation.

Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **3-Acetyl-2,6-dimethoxypyridine**.

Detailed Experimental Protocol

Materials:

- 2,6-Dimethoxypyridine
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

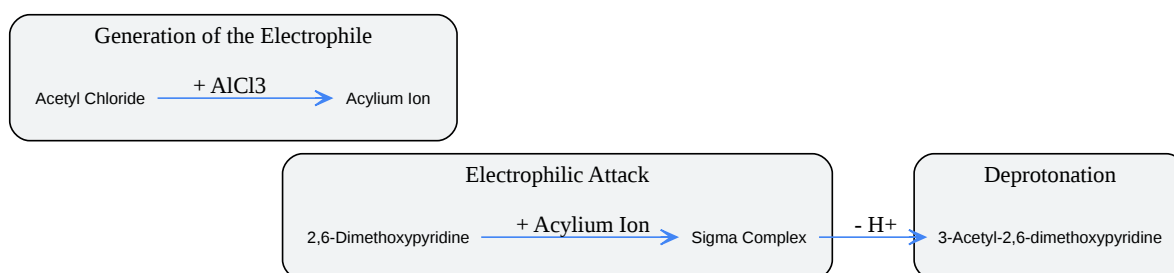
- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
- **Addition of Acetyl Chloride:** Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
- **Addition of 2,6-Dimethoxypyridine:** Dissolve 2,6-dimethoxypyridine (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C .
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

- Work-up: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure **3-acetyl-2,6-dimethoxypyridine**.

Mechanistic Insights

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

The key steps are outlined below:



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Caption: Key stages of the Friedel-Crafts acylation mechanism.

- **Formation of the Acylium Ion:** Acetyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion. This is the key reactive species in the acylation reaction.
- **Electrophilic Aromatic Substitution:** The electron-rich 2,6-dimethoxypyridine ring acts as a nucleophile and attacks the acylium ion. The two methoxy groups are ortho, para-directing and strongly activating. Acylation is expected to occur at the C3 or C5 position. Due to steric hindrance from the adjacent methoxy group at the C2 position, substitution is favored at the C3 position. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
- **Deprotonation:** A weak base, such as the $[AlCl_4]^-$ complex, removes a proton from the carbon atom bearing the newly added acetyl group, restoring the aromaticity of the pyridine ring and yielding the final product, **3-acetyl-2,6-dimethoxypyridine**.

Characterization

The structure of the synthesized **3-acetyl-2,6-dimethoxypyridine** can be confirmed by a combination of spectroscopic techniques. The expected data are as follows:

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

- **Aromatic Protons:** Two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions of the pyridine ring. The C5 proton will likely be downfield due to the deshielding effect of the adjacent acetyl group.
- **Methoxy Protons:** Two singlets, each integrating to 3 protons, for the two methoxy groups at the C2 and C6 positions.
- **Acetyl Protons:** A singlet integrating to 3 protons for the methyl group of the acetyl moiety.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

- **Carbonyl Carbon:** A signal in the downfield region (typically >190 ppm) corresponding to the carbonyl carbon of the acetyl group.
- **Aromatic Carbons:** Signals in the aromatic region for the five carbons of the pyridine ring. The carbons bearing the methoxy groups (C2 and C6) will be significantly downfield.
- **Methoxy Carbons:** Two signals in the aliphatic region for the carbons of the two methoxy groups.
- **Acetyl Carbon:** A signal in the aliphatic region for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

- **C=O Stretch:** A strong absorption band around $1680\text{--}1700\text{ cm}^{-1}$ corresponding to the carbonyl group of the ketone.
- **C-O Stretch:** Strong absorption bands in the region of $1050\text{--}1300\text{ cm}^{-1}$ for the C-O bonds of the methoxy groups.
- **C=C and C=N Stretching:** Absorptions in the $1400\text{--}1600\text{ cm}^{-1}$ region characteristic of the pyridine ring.
- **C-H Stretching:** Bands around $2850\text{--}3000\text{ cm}^{-1}$ for the C-H bonds of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

- **Molecular Ion Peak (M^+):** A peak at $m/z = 181$, corresponding to the molecular weight of **3-acetyl-2,6-dimethoxypyridine**.
- **Fragmentation Pattern:** A prominent fragment ion at $m/z = 166$, corresponding to the loss of a methyl group ($[M-15]^+$). Another significant fragment would be observed at $m/z = 138$ due to the loss of the acetyl group ($[M-43]^+$).

Reactivity and Potential for Further Functionalization

The presence of both an acetyl group and an electron-rich pyridine ring provides multiple avenues for further chemical transformations, making **3-acetyl-2,6-dimethoxypyridine** a valuable intermediate.

- **Reactions of the Acetyl Group:** The carbonyl group can undergo a variety of reactions, including:
 - **Reduction:** Reduction to a secondary alcohol using reagents like sodium borohydride, or to an ethyl group via a Wolff-Kishner or Clemmensen reduction.
 - **Oxidation:** Baeyer-Villiger oxidation to form an ester.
 - **Condensation Reactions:** Aldol or Claisen-Schmidt condensations with aldehydes or ketones to form α,β -unsaturated ketones (chalcones), which are important precursors for various heterocyclic compounds.
 - **Formation of Heterocycles:** The acetyl group can serve as a handle for the construction of fused heterocyclic rings.
- **Reactions of the Pyridine Ring:** While the pyridine ring is activated by the two methoxy groups, the acetyl group is deactivating. Further electrophilic substitution would likely be directed to the C5 position, though harsher conditions may be required. Nucleophilic aromatic substitution is also a possibility, particularly at the positions ortho and para to the acetyl group, although the methoxy groups may hinder this reactivity.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines and acetophenones are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.^{[1][2]} **3-Acetyl-2,6-dimethoxypyridine** can serve as a key intermediate in the synthesis of novel therapeutic agents.

- **Scaffold for Kinase Inhibitors:** The pyridine core is a common feature in many kinase inhibitors used in cancer therapy. The functional handles on this molecule allow for the elaboration of structures that can target the ATP-binding site of various kinases.
- **Precursor for GPCR Ligands:** G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural motifs accessible from **3-acetyl-2,6-dimethoxypyridine** are relevant for the design of novel GPCR agonists and antagonists.
- **Building Block for Antiviral and Antimicrobial Agents:** Many pyridine-containing compounds have demonstrated potent antiviral and antimicrobial activities. This intermediate can be used to generate libraries of novel compounds for screening against various pathogens. A search of patent databases indicates that substituted pyridines are frequently claimed in patents for new pharmaceutical compositions.[4]

Conclusion

3-Acetyl-2,6-dimethoxypyridine is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While a dedicated, peer-reviewed synthesis is not readily available, its preparation via Friedel-Crafts acylation of 2,6-dimethoxypyridine is a robust and well-precedented approach. The combination of an electron-rich, functionalized pyridine core and a reactive acetyl group provides chemists with a powerful tool for the construction of complex molecular architectures with the potential for significant biological activity. This technical guide provides a comprehensive overview of its properties, a reliable synthetic strategy, and insights into its potential applications, serving as a valuable resource for researchers in drug discovery and development.

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